AM-1172

Descripción general

Descripción

Aplicaciones Científicas De Investigación

AM 1172 tiene varias aplicaciones de investigación científica, particularmente en los campos de la bioquímica lipídica, la neurociencia y la investigación de cannabinoides . Se utiliza para estudiar la inhibición de la captación de anandamida y la actividad de la hidrolasa de amida de ácido graso, que son cruciales para comprender el sistema endocannabinoide y su papel en diversos procesos fisiológicos .

Mecanismo De Acción

AM 1172 ejerce sus efectos al inhibir la captación de anandamida, un endocannabinoide clave, en las neuronas. Esta inhibición es independiente de la actividad de la hidrolasa de amida de ácido graso . El compuesto bloquea la captación de anandamida tritiada con una concentración efectiva de aproximadamente 1,5 micromolar en neuronas corticales de ratón . Este mecanismo conduce a niveles elevados de anandamida, que luego pueden ejercer sus efectos sobre los receptores cannabinoides .

Compuestos Similares:

- AM 404: Estructuralmente similar pero no resistente a la hidrólisis .

- Anandamide: El ligando endógeno cuya captación inhibe AM 1172 .

- Inhibidores de la hidrolasa de amida de ácido graso: Compuestos que inhiben la descomposición de la anandamida .

Singularidad: AM 1172 es único debido a su naturaleza resistente a la hidrólisis y su diseño específico para inhibir la captación de anandamida sin ser degradado por la hidrolasa de amida de ácido graso . Esto lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide y sus funciones fisiológicas .

Análisis Bioquímico

Biochemical Properties

AM-1172 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the fatty acid amide hydrolase (FAAH), a key enzyme involved in the breakdown of anandamide . This interaction is crucial in regulating the levels of anandamide, a significant endocannabinoid in the body.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, this compound has been found to reduce cell viability . It also exerts significant cytotoxic effects on healthy cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an inhibitor of FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . This mechanism of action can influence various physiological processes, including pain sensation, mood, and memory.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice, this compound has been shown to dose-dependently increase the electroconvulsive threshold, indicating its potential anticonvulsant effects .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with FAAH, an enzyme that breaks down anandamide . By inhibiting FAAH, this compound can affect the metabolic flux of anandamide and influence the levels of this endocannabinoid.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transport proteins. For instance, the endocannabinoid transporters are known to play a role in the transport of endocannabinoids like anandamide

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de AM 1172 implica la construcción del compuesto utilizando amina de araquidonilo. La ruta sintética detallada y las condiciones de reacción no están fácilmente disponibles en el dominio público, pero se sabe que el compuesto se formula como una solución en etanol .

Métodos de Producción Industrial: Los métodos de producción industrial para AM 1172 no se detallan explícitamente en la literatura disponible. Se suele producir en laboratorios de investigación y se suministra por empresas químicas como Cayman Chemical y APExBIO .

Análisis De Reacciones Químicas

Tipos de Reacciones: AM 1172 se somete a diversas reacciones químicas, incluida la inhibición de la captación de anandamida y la actividad de la hidrolasa de amida de ácido graso .

Reactivos y Condiciones Comunes: El compuesto es soluble en etanol, dimetilsulfóxido y dimetilformamida, con condiciones de solubilidad específicas proporcionadas por los proveedores .

Principales Productos Formados: El principal producto formado a partir de las reacciones que involucran AM 1172 es la inhibición de la captación de anandamida y la actividad de la hidrolasa de amida de ácido graso, lo que lleva a niveles elevados de anandamida en el sistema .

Comparación Con Compuestos Similares

- AM 404: Structurally similar but not hydrolysis-resistant .

- Anandamide: The endogenous ligand that AM 1172 inhibits the uptake of .

- Fatty acid amide hydrolase inhibitors: Compounds that inhibit the breakdown of anandamide .

Uniqueness: AM 1172 is unique due to its hydrolysis-resistant nature and its specific design to inhibit anandamide uptake without being broken down by fatty acid amide hydrolase . This makes it a valuable tool for studying the endocannabinoid system and its physiological roles .

Propiedades

IUPAC Name |

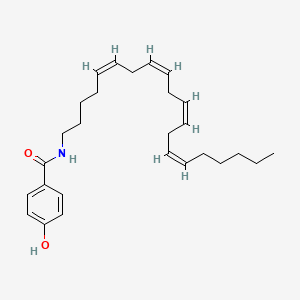

4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWBOAHOJHPWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694019 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251908-92-6 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.